molecular formula C10H18O3 B14619940 Ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate CAS No. 57003-53-9

Ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate

Cat. No.: B14619940
CAS No.: 57003-53-9
M. Wt: 186.25 g/mol
InChI Key: YJWZCNPUGVYNEW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate is an organic compound with a unique structure that includes an ester functional group, a hydroxyl group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate can be achieved through several methods. One common approach involves the esterification of 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: 2-(2-oxopropan-2-yl)-3-methylbut-3-enoic acid.

    Reduction: 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enol.

    Substitution: 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enamide.

Scientific Research Applications

Ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The double bond in the compound’s structure may also undergo reactions that modulate its biological activity.

Comparison with Similar Compounds

Ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate can be compared with similar compounds such as:

Properties

CAS No.

57003-53-9

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 2-(2-hydroxypropan-2-yl)-3-methylbut-3-enoate

InChI

InChI=1S/C10H18O3/c1-6-13-9(11)8(7(2)3)10(4,5)12/h8,12H,2,6H2,1,3-5H3

InChI Key

YJWZCNPUGVYNEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=C)C)C(C)(C)O

Origin of Product

United States

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